1H-Indazole-5-carbothioamide
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Overview
Description
1H-Indazole-5-carbothioamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a carbothioamide group at the 5-position of the indazole ring enhances its chemical reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carbothioamide can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction typically involves the use of hydrazine and a suitable catalyst under controlled conditions to form the indazole ring .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of transition metal catalysts, such as copper or silver, to facilitate the cyclization process . Additionally, solvent-free conditions and environmentally friendly reagents are preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-5-carbothioamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced carbothioamide derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
1H-Indazole-5-carbothioamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indazole-5-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes . For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and therapeutic effects .
Comparison with Similar Compounds
1H-Indazole: The parent compound without the carbothioamide group.
2H-Indazole: A structural isomer with different reactivity.
1H-Indazole-3-carboxamide: Another derivative with a carboxamide group at the 3-position.
Uniqueness: 1H-Indazole-5-carbothioamide is unique due to the presence of the carbothioamide group at the 5-position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for synthesizing various derivatives and exploring new chemical and biological activities .
Properties
Molecular Formula |
C8H7N3S |
---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
1H-indazole-5-carbothioamide |
InChI |
InChI=1S/C8H7N3S/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11) |
InChI Key |
LHNBATXYIDYAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=S)N)C=NN2 |
Origin of Product |
United States |
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